molecular formula C15H12ClNO3 B5869759 (4-Chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone

(4-Chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone

Cat. No.: B5869759
M. Wt: 289.71 g/mol
InChI Key: RMFACJFNJNTGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone is an organic compound with the molecular formula C15H12ClNO3. This compound is characterized by the presence of a chloro and nitro group on one phenyl ring and two methyl groups on the other phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFACJFNJNTGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (4-Chloro-3-nitrophenyl)acyl chloride and 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperatures.

Major Products

    Reduction: (4-Amino-3-nitrophenyl)-(2,4-dimethylphenyl)methanone.

    Substitution: (4-Substituted-3-nitrophenyl)-(2,4-dimethylphenyl)methanone.

    Oxidation: (4-Chloro-3-nitrophenyl)-(2,4-dicarboxyphenyl)methanone.

Scientific Research Applications

(4-Chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-nitrophenyl)-(phenyl)methanone: Similar structure but lacks the methyl groups on the phenyl ring.

    (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone: Contains a thienyl group instead of the dimethylphenyl group.

    4-Chloro-3-nitrobenzophenone: Similar structure but lacks the dimethyl groups.

Uniqueness

(4-Chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone is unique due to the presence of both chloro and nitro groups on one phenyl ring and two methyl groups on the other phenyl ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.